3-Fluoro-4-propoxyphenylboronic acid

Übersicht

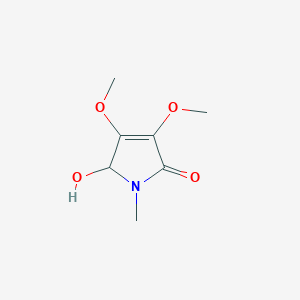

Beschreibung

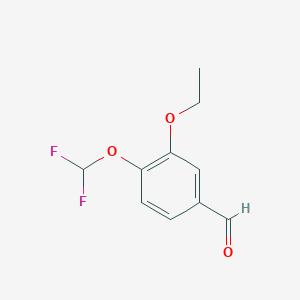

3-Fluoro-4-propoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da . It is used in laboratory settings for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-propoxyphenylboronic acid consists of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 198.0863526 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-propoxyphenylboronic acid include a molecular weight of 198.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 49.7 Ų, and it has a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen

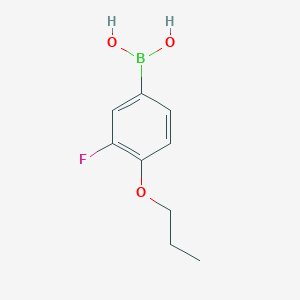

Organic Synthesis

3-Fluoro-4-propoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . This reaction is used to form carbon-carbon bonds and is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and natural products.

Drug Discovery

The boronic acid group in 3-Fluoro-4-propoxyphenylboronic acid can interact with enzymes and proteins, making it useful in drug discovery . It can be used to design inhibitors that target proteases, an enzyme class involved in various diseases.

Diagnostic Agents

Boronic acids can bind to saccharides, which enables 3-Fluoro-4-propoxyphenylboronic acid to be used in the development of diagnostic agents . It can be part of sensors that detect glucose levels, aiding in diabetes management.

Catalyst Design

This compound can act as a ligand for catalysts used in asymmetric synthesis . The fluorine atom can influence the electronic properties of the catalyst, potentially improving its efficiency and selectivity.

Polymer Chemistry

The compound can be incorporated into polymers to introduce boronic acid functionalities . These functionalities can impart unique characteristics like self-healing properties or responsiveness to environmental stimuli.

Bioconjugation

3-Fluoro-4-propoxyphenylboronic acid: can be used in bioconjugation techniques to attach biomolecules to various substrates . This is useful in creating targeted drug delivery systems and in the modification of biomaterials.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-fluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMFQWJHYCKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584277 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-propoxyphenylboronic acid | |

CAS RN |

192376-68-4 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)